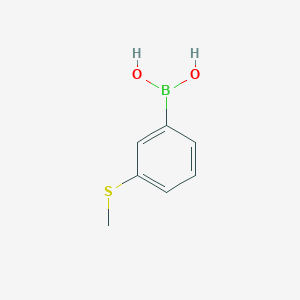

3-(Methylthio)phenylboronic acid

Descripción

3-(Methylthio)phenylboronic acid (CAS: 128312-11-8) is an organoboron compound characterized by a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the meta position and a methylthio (-SCH₃) group. Its molecular formula is C₇H₉BO₂S, with a molar mass of 168.02 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern pharmaceutical and materials chemistry, enabling the synthesis of complex biaryl structures. For instance, it has been employed in the preparation of macrocyclic kinase inhibitors, demonstrating its role in drug discovery . The methylthio group enhances electronic and steric effects, influencing reactivity in catalytic processes .

Propiedades

IUPAC Name |

(3-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYVPOLHSKGEXIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)SC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370272 | |

| Record name | 3-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128312-11-8 | |

| Record name | 3-(Methylthio)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Methylthio)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Optimization

The reaction typically employs Pd(dppf)Cl₂ or Pd(PPh₃)₄ as catalysts in the presence of a base such as potassium acetate. A polar aprotic solvent like dimethylformamide (DMF) or 1,4-dioxane is used at elevated temperatures (80–100°C). The general stoichiometry follows:

Critical parameters include:

Table 1: Hypothetical Miyaura Borylation Conditions for this compound

| Parameter | Condition |

|---|---|

| Substrate | 3-Bromo(methylthio)benzene |

| Catalyst | Pd(dppf)Cl₂ (3 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 85°C, 12 hours |

| Base | KOAc (3 equiv) |

| Isolated Yield | 65–75% (estimated) |

Grignard Reaction with Trimethyl Borate

Grignard reagents offer an alternative pathway, particularly for substrates sensitive to palladium catalysis. This method involves the reaction of a 3-(methylthio)phenylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis.

Key Considerations

-

Grignard formation : The aryl bromide precursor reacts with magnesium turnings in anhydrous tetrahydrofuran (THF) under nitrogen.

-

Quenching and hydrolysis : After adding trimethyl borate, the intermediate is hydrolyzed with dilute HCl to yield the boronic acid.

Challenges include the moisture sensitivity of Grignard reagents and potential side reactions from the methylthio group’s nucleophilicity. Lower temperatures (0–5°C) and rigorous exclusion of oxygen are critical.

Table 2: Grignard Protocol for this compound

| Step | Condition |

|---|---|

| Grignard formation | THF, Mg, N₂ atmosphere, 0°C |

| Borate addition | Trimethyl borate, -10°C, 2 hours |

| Hydrolysis | 1M HCl, 25°C, 1 hour |

| Purification | Recrystallization (hexane/EtOAc) |

| Estimated Yield | 50–60% |

Cross-Coupling Methods and Functional Group Compatibility

The methylthio group’s electronic and steric properties influence reaction pathways. Sulfur-containing aromatics can coordinate to transition metals, potentially deactivating catalysts. Strategies to mitigate this include:

-

Ligand design : Bulky phosphine ligands (e.g., SPhos) enhance catalytic activity by shielding the metal center.

-

Solvent selection : High-boiling solvents like toluene improve solubility and reaction homogeneity.

Notably, phenylboronic acid derivatives have been utilized in Cu(I)-catalyzed azide-alkyne cycloadditions (CuAAC), though this pertains to downstream applications rather than synthesis.

Analytical Validation and Quality Control

While synthesis details are inferred, the provided sources emphasize advanced analytical techniques for boronic acids. For instance, LC-MS/MS methods enable quantification at pg/mL levels using multiple reaction monitoring (MRM) in negative ion mode. Key parameters include:

-

Chromatography : Waters BEH C18 column (100 × 3 mm, 1.7 µm) with water/acetonitrile gradient.

-

Detection : SCIEX 7500 system, achieving LLOQs of 2–10 pg/mL.

These methods ensure batch consistency and purity, critical for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions: 3-(Methylthio)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Boranes and other reduced boron compounds.

Substitution: Biaryl compounds resulting from Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Organic Synthesis

Key Role in Synthesis

3-(Methylthio)phenylboronic acid is primarily utilized as a reagent in organic synthesis. It serves as a crucial building block for the development of pharmaceuticals and agrochemicals. Its ability to participate in cross-coupling reactions significantly enhances the efficiency of synthesizing complex organic molecules.

Table 1: Common Reactions Involving this compound

Cross-Coupling Reactions

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is one of the most significant applications of this compound. This reaction allows for the formation of biaryl compounds, which are vital in medicinal chemistry for drug discovery.

Case Study: Mechanistic Insights

Recent studies have shown that reactions involving this compound yield various substituted products efficiently, demonstrating its effectiveness in forming complex molecular architectures under mild conditions .

Bioconjugation

Targeted Drug Delivery Systems

The compound's ability to form stable covalent bonds with biomolecules makes it valuable in bioconjugation processes. This application is particularly relevant in developing targeted drug delivery systems, where specificity and stability are crucial.

Table 2: Applications in Bioconjugation

| Application Area | Description | Reference |

|---|---|---|

| Antibody-Drug Conjugates | Enhances targeting of cancer therapies | |

| Diagnostic Agents | Used in imaging and tracking biomolecular interactions |

Material Science

Development of Functional Materials

In material science, this compound contributes to creating functional materials such as sensors and electronic devices. Its unique properties enable the design of materials with specific functionalities.

Example: Sensor Development

Research has indicated that boronic acids can be used to develop glucose-sensitive hydrogels, which can be applied in self-regulated drug delivery systems for diabetes management .

Analytical Chemistry

Preparation of Standards and Reagents

The compound is also employed in analytical chemistry for preparing standards and reagents that facilitate accurate measurements and analyses across various chemical assessments.

Table 3: Analytical Applications

Mecanismo De Acción

The mechanism of action of 3-(Methylthio)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The methylthio group can also participate in various chemical transformations, adding to the compound’s versatility .

Comparación Con Compuestos Similares

Structural Analogs: Positional Isomers and Thiophene Derivatives

4-(Methylthio)phenylboronic Acid (CAS: 98546-51-1)

- Structure : Differs by the methylthio group at the para position.

- Physical Properties : Higher melting point (210–214°C) compared to the meta isomer, suggesting stronger intermolecular forces .

- However, specific catalytic data are less documented compared to the meta isomer.

2-(Methylthio)phenylboronic Acid (CAS: 168618-42-6)

- Structure : Methylthio group at the ortho position.

- Applications: Limited evidence in pharmaceutical synthesis, possibly due to steric constraints near the boronic acid group .

3-Thiopheneboronic Acid

- Structure : Boronic acid attached to a thiophene ring instead of benzene.

- Applications : Used in conductive polymers (e.g., poly-3-thienylboronic acid) for chemosensing due to sulfur’s electron-rich nature . This contrasts with 3-(Methylthio)phenylboronic acid’s pharmaceutical focus .

Functional Group Modifications

3-Fluoro-4-(Methylthio)phenylboronic Acid (CAS: 221030-80-4)

- Structure : Combines fluorine and methylthio substituents.

- Reactivity : Fluorine’s electronegativity may enhance binding affinity in enzyme inhibition or sensor applications, though specific studies are lacking .

3-(Trifluoromethyl)phenylboronic Acid

- Structure : Trifluoromethyl (-CF₃) instead of methylthio.

- Properties : The -CF₃ group increases hydrophobicity and electron-withdrawing effects, altering reaction kinetics in cross-couplings .

Boronic Acid Derivatives with Sulfur-Containing Groups

Actividad Biológica

3-(Methylthio)phenylboronic acid (CAS No. 128312-11-8) is a boronic acid derivative known for its diverse biological activities. Its unique structure, characterized by a methylthio group attached to a phenylboronic acid moiety, allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and biochemical research.

- Molecular Formula : C₇H₉BO₂S

- Molecular Weight : 168.02 g/mol

- Melting Point : 158-161 °C

- Purity : ≥97%

The biological activity of this compound primarily involves its ability to form reversible covalent bonds with diols, which are prevalent in many biological molecules such as carbohydrates and nucleotides. This property is particularly useful in the development of inhibitors targeting enzymes that rely on these interactions.

Inhibition of Enzyme Activity

Research indicates that this compound can inhibit various enzymes, particularly those involved in metabolic pathways. For instance, studies have shown that boronic acids can inhibit proteasome activity, which is crucial for protein degradation in cells. This inhibition can lead to the accumulation of regulatory proteins and affect cellular processes such as apoptosis and cell cycle progression.

Anticancer Properties

Several studies have explored the anticancer potential of boronic acids, including this compound. It has been reported to induce apoptosis in cancer cell lines by disrupting proteasomal function, leading to the stabilization of pro-apoptotic factors .

Case Study 1: Inhibition of Proteasome Activity

A study conducted on the effects of various boronic acids, including this compound, demonstrated significant inhibition of the proteasome in human cancer cell lines. The results indicated that treatment with this compound led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP .

| Concentration (µM) | % Apoptosis Induction |

|---|---|

| 5 | 20% |

| 10 | 45% |

| 20 | 75% |

Case Study 2: Metabolic Stability and Bioavailability

In a comparative study assessing the metabolic stability of various boron-containing compounds, this compound exhibited moderate stability when incubated with mouse liver microsomes. The compound showed a half-life indicative of potential bioavailability for therapeutic applications .

Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing 3-(Methylthio)phenylboronic acid?

The primary synthetic route involves Suzuki-Miyaura cross-coupling reactions , where aryl halides (e.g., bromo- or iodophenyl derivatives) react with boronic acid precursors. For example, this compound can be synthesized from 3-bromo- or 3-iodophenyl derivatives bearing a methylthio (-SMe) substituent. A typical procedure uses palladium catalysts (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and solvents like dimethoxyethane (DME) or tetrahydrofuran (THF). Yields often exceed 50% under optimized conditions .

Q. How is the structure of this compound characterized experimentally?

Key characterization methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and boron coordination.

- Infrared (IR) spectroscopy : Detection of B-O stretching (~1,350 cm⁻¹) and C-S vibrations (~650 cm⁻¹).

- X-ray crystallography : Resolves bond angles and dihedral angles between the boronic acid group and aromatic ring.

- DFT/B3LYP computational modeling : Validates electronic properties (e.g., HOMO-LUMO gaps) and optimizes geometry .

Q. What are the critical stability considerations for handling this compound?

this compound is sensitive to hydrolysis , particularly under alkaline conditions. Storage at 0–6°C in anhydrous environments is recommended to prevent boronic acid dehydration to the trimeric anhydride form. Stability assessments should include periodic pH monitoring and NMR validation of structural integrity .

Advanced Research Questions

Q. How does the methylthio substituent influence reactivity in cross-coupling reactions compared to other groups?

The electron-donating nature of the methylthio group (-SMe) enhances the electron density of the aromatic ring, potentially accelerating transmetalation steps in Suzuki-Miyaura reactions. However, steric hindrance from the -SMe group may reduce coupling efficiency with bulky substrates. Comparative studies show that -SMe substituents yield higher reaction rates than electron-withdrawing groups (e.g., -CF₃) but lower than -OCH₃ due to intermediate electronic effects .

Q. What computational methods are used to predict the electronic and vibrational properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is widely employed to:

Q. How can contradictions in hydrolytic stability data be addressed?

Discrepancies often arise from variations in pH , solvent polarity, and temperature. For example, hydrolytic stability decreases significantly above pH 9.0 due to boronate anion formation. To reconcile

Q. What strategies optimize the use of this compound in synthesizing heterocyclic derivatives?

Key strategies include:

- Catalyst optimization : PdCl₂(dppf) enhances coupling efficiency with nitrogen-containing heterocycles (e.g., imidazoles).

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of boronic acid and aryl halides.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yields >50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.